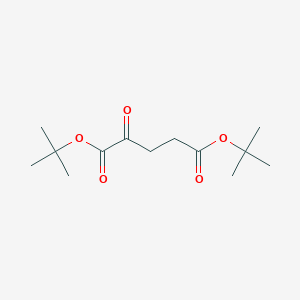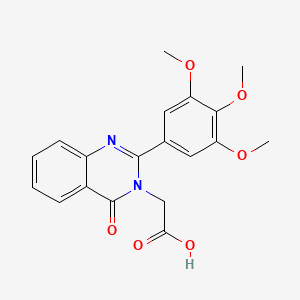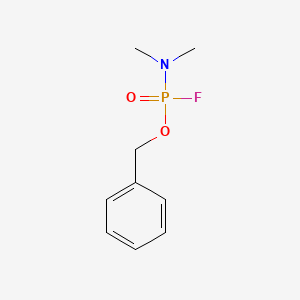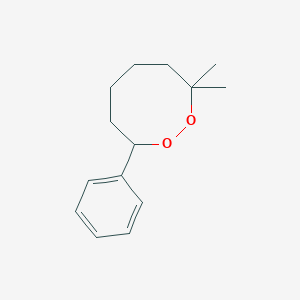
3,3-Dimethyl-8-phenyl-1,2-dioxocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-8-phenyl-1,2-dioxocane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes a phenyl group and two methyl groups attached to the dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-8-phenyl-1,2-dioxocane can be synthesized through the acetalization of carbonyl compounds with diols in the presence of a Brönsted or Lewis acid catalyst . A common method involves the reaction of a carbonyl compound with 1,2-ethanediol under acidic conditions, such as using toluenesulfonic acid as a catalyst in refluxing toluene. This process allows for the continuous removal of water from the reaction mixture, which is essential for the formation of the dioxolane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. These processes use efficient catalysts like zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide in absolute alcohol to achieve high yields . The reaction conditions are optimized to ensure the stability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-8-phenyl-1,2-dioxocane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium compounds or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium reagents in anhydrous conditions or Grignard reagents in dry ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolanes with various functional groups.
Scientific Research Applications
3,3-Dimethyl-8-phenyl-1,2-dioxocane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-8-phenyl-1,2-dioxocane involves its interaction with molecular targets through its functional groups. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound without the phenyl and methyl groups.
1,3-Dioxane: A six-membered ring analog of dioxolane.
2,2-Dimethyl-1,3-dioxolane: A similar compound with two methyl groups but lacking the phenyl group.
Uniqueness
3,3-Dimethyl-8-phenyl-1,2-dioxocane is unique due to its combination of a phenyl group and two methyl groups, which confer distinct chemical and physical properties. This structural uniqueness enhances its stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
85981-66-4 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3,3-dimethyl-8-phenyldioxocane |
InChI |
InChI=1S/C14H20O2/c1-14(2)11-7-6-10-13(15-16-14)12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11H2,1-2H3 |
InChI Key |
BYQQIXNWHWSDAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC(OO1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


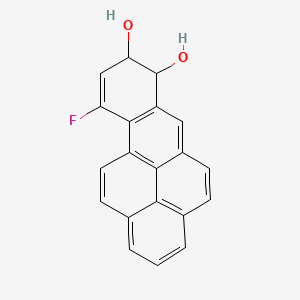
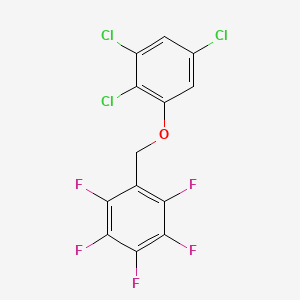
![[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (E)-2-methylbut-2-enoate](/img/structure/B14415678.png)
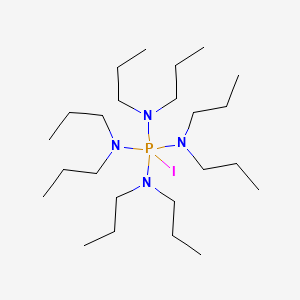
![1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14415682.png)
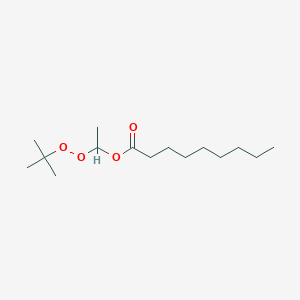
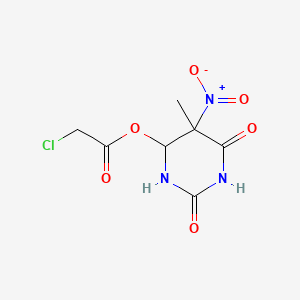
![Dimethyl [2-(tert-butylimino)ethenyl]phosphonate](/img/structure/B14415704.png)
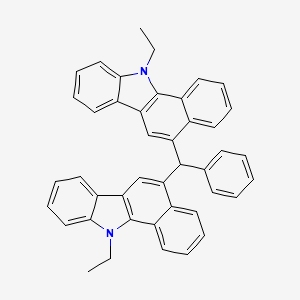
![ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium](/img/structure/B14415719.png)
![Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate](/img/structure/B14415730.png)
